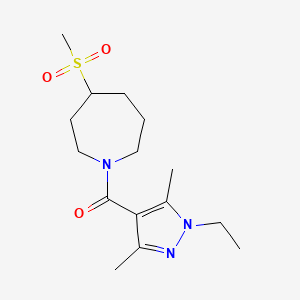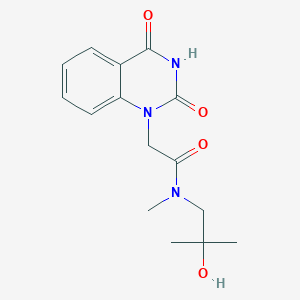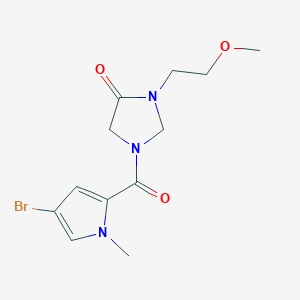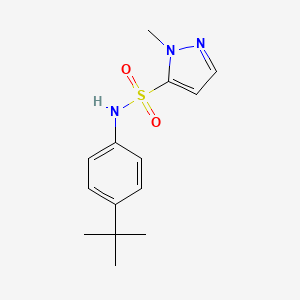
N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide: is an organic compound that features a pyrazole ring substituted with a sulfonamide group and a tert-butylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide typically involves the reaction of 4-tert-butylphenylhydrazine with 2-methyl-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions:
Oxidation: N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and alcohols in solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound’s sulfonamide group is known for its antibacterial properties. Researchers are exploring its potential as an antibacterial agent, particularly against resistant strains of bacteria .
Industry: In the materials science industry, this compound is used in the development of advanced materials such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
作用機序
The mechanism of action of N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The sulfonamide group plays a crucial role in binding to the enzyme’s active site, while the pyrazole ring enhances the compound’s stability and specificity .
類似化合物との比較
- N-(4-tert-butylphenyl)-2-methylpyrazole-3-carboxamide
- N-(4-tert-butylphenyl)-2-methylpyrazole-3-thiol
- N-(4-tert-butylphenyl)-2-methylpyrazole-3-phosphate
Comparison: N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxamide and thiol analogs, the sulfonamide derivative exhibits enhanced stability and solubility. Additionally, the sulfonamide group provides better binding affinity to enzyme active sites, making it a more potent inhibitor .
特性
IUPAC Name |
N-(4-tert-butylphenyl)-2-methylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-14(2,3)11-5-7-12(8-6-11)16-20(18,19)13-9-10-15-17(13)4/h5-10,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKUWFMPWULNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
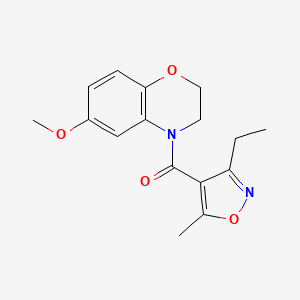
![1,3,5-trimethyl-N-[(1-propan-2-ylpiperidin-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7442937.png)
![N-[(2,4-dimethylphenyl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide](/img/structure/B7442945.png)

![3-(2-Methoxyethyl)-1-[5-(trifluoromethyl)-1,3-thiazole-4-carbonyl]imidazolidin-4-one](/img/structure/B7442964.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]ethanone](/img/structure/B7442969.png)
![N,1,3,5-tetramethyl-N-[1-(4-methylsulfonylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7442977.png)
![4-[[2-(azetidin-1-yl)-2-oxoethyl]amino]-N,N,2-trimethylbenzamide](/img/structure/B7442984.png)
![1-[2-(5-Bromothiophen-2-yl)ethyl]-3-(oxan-4-yl)urea](/img/structure/B7442996.png)
![N,N-dimethyl-2-[4-[3-(2-methylphenyl)pyrrolidine-1-carbonyl]triazol-1-yl]acetamide](/img/structure/B7443000.png)

